REACTION_CXSMILES
|
[CH:1]([C:4]1[NH:5][CH2:6][CH2:7][CH2:8][N:9]=1)([CH3:3])[CH3:2].[H][H].[H][H].N#N>N1C=CC=CC=1.[Pt]>[CH:1]([C:4]1[N:9]=[CH:8][CH:7]=[CH:6][N:5]=1)([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1NCCCN1
|
Name
|
H2 N2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H][H].N#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for two hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The effluent was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |